![molecular formula C23H19NO6 B2686058 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate CAS No. 478249-88-6](/img/structure/B2686058.png)
4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate
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Overview
Description
The compound “4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate” has a molecular formula of C23H19NO6 . It is a complex organic compound with potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C23H19NO6 . The exact arrangement of atoms and bonds would require more specific information or computational chemistry techniques to determine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which it is reacted. Without specific information, it’s difficult to predict the exact reactions .Scientific Research Applications
Antimicrobial Activity
Imidazole-containing compounds, such as our target molecule, have been investigated for their antimicrobial potential. Imidazole is a five-membered heterocyclic ring with two nitrogen atoms, and its derivatives exhibit antibacterial, antifungal, and antiviral properties . Researchers have synthesized and evaluated imidazole-based compounds against various pathogens. Further studies could explore the specific antimicrobial mechanisms of this compound.
Ulcerogenic Activity
Ulcerogenic activity refers to a compound’s ability to induce ulcers. Some imidazole-containing drugs are associated with ulcer formation. Researchers should assess whether our compound has any ulcerogenic effects and consider its safety profile.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-[3-methoxy-3-oxo-1-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6/c1-28-21(25)13-19(24-14-16-5-2-3-6-18(16)22(24)26)15-8-10-17(11-9-15)30-23(27)20-7-4-12-29-20/h2-12,19H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOYMNUVQHNJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)N3CC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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